molecular formula C34H30N2O7 B12024699 Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate

Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate

Cat. No.: B12024699
M. Wt: 578.6 g/mol
InChI Key: MIZNXKUUNGRWSW-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate is a complex organic compound with the molecular formula C34H30N2O7 and a molecular weight of 578.627 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as ester, amide, and phenyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 4-aminobenzoate with 3-(3-phenoxyphenyl)acryloyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-(ethoxycarbonyl)aniline to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C34H30N2O7

Molecular Weight

578.6 g/mol

IUPAC Name

ethyl 4-[[2-[(4-ethoxycarbonylphenyl)carbamoyl]-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C34H30N2O7/c1-3-41-33(39)24-13-17-26(18-14-24)35-31(37)30(32(38)36-27-19-15-25(16-20-27)34(40)42-4-2)22-23-9-8-12-29(21-23)43-28-10-6-5-7-11-28/h5-22H,3-4H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

MIZNXKUUNGRWSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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